心房肽 III

描述

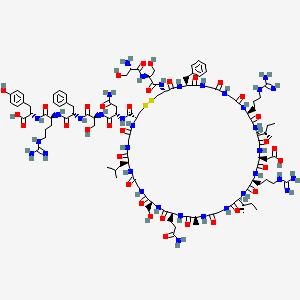

Atriopeptin III is a 24-amino acid peptide hormone primarily synthesized in the atria of mammalian hearts. It is part of the atrial natriuretic peptide family, which plays a crucial role in regulating blood volume and blood pressure by promoting natriuresis (sodium excretion) and diuresis (water excretion). Atriopeptin III is known for its potent vasodilatory, natriuretic, and diuretic effects, making it a significant compound in cardiovascular physiology .

科学研究应用

Atriopeptin III has numerous scientific research applications across various fields:

Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Researchers investigate its role in cardiovascular physiology, particularly its effects on blood pressure regulation and fluid balance

Medicine: Atriopeptin III is studied for its potential therapeutic applications in treating conditions such as hypertension, heart failure, and chronic renal failure

作用机制

Target of Action

Atriopeptin III, a 24-amino acid atrial peptide, primarily targets the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) in the body . This receptor is involved in the regulatory actions of Atriopeptin III and other natriuretic peptides .

Mode of Action

Atriopeptin III interacts with its primary target, the GC-A/NPRA, by binding to its extracellular domain . This binding triggers a conformational change in the receptor, transmitting a signal to the intracellular guanylyl cyclase catalytic region of NPRA . This interaction leads to the production of the intracellular second messenger cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

The binding of Atriopeptin III to the GC-A/NPRA activates the production of cGMP, which plays a crucial role in several biochemical pathways . These pathways are pivotal in the control of cardiovascular, endocrine, renal, and vascular homeostasis . The activation of these pathways by Atriopeptin III leads to various physiological effects, including natriuresis (excretion of sodium in the urine), diuresis (increased urine production), vasorelaxation, antihypertrophic effects, antiproliferative effects, and anti-inflammatory effects .

Pharmacokinetics

Atriopeptin III is rapidly cleared from the plasma, with the kidneys accounting for 59% of its elimination through degradation rather than excretion . This rapid clearance may contribute to the transient changes exerted by Atriopeptin III .

Action Environment

The action of Atriopeptin III can be influenced by various environmental factors. For instance, during atrial stretch, Atriopeptin III is released into the circulation, where it binds to receptors in the renal glomeruli and papilla, resulting in profound natriuresis and diuresis . Furthermore, the effect of Atriopeptin III on blood pressure is concentration-dependent, suggesting that its efficacy may be influenced by the concentration of the peptide in the plasma .

准备方法

Synthetic Routes and Reaction Conditions: Atriopeptin III can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis process includes the following steps:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as carbodiimides.

Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Industrial Production Methods: Industrial production of Atriopeptin III involves large-scale solid-phase peptide synthesis, followed by purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the correct sequence and structure of the peptide .

化学反应分析

Types of Reactions: Atriopeptin III primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Enzymatic Degradation: Specific proteases target Atriopeptin III, breaking it down into inactive metabolites.

Major Products Formed: The primary products formed from the degradation of Atriopeptin III are smaller peptide fragments and amino acids, which are further metabolized or excreted from the body .

相似化合物的比较

Atriopeptin III is part of the atrial natriuretic peptide family, which includes other similar compounds such as:

Atrial Natriuretic Peptide (ANP): A 28-amino acid peptide with similar natriuretic and vasodilatory effects.

Brain Natriuretic Peptide (BNP): A 32-amino acid peptide primarily produced in the ventricles, with a longer half-life and similar physiological effects.

C-type Natriuretic Peptide (CNP): A 22-amino acid peptide with more localized effects, primarily involved in bone growth and vascular homeostasis.

Uniqueness of Atriopeptin III: Atriopeptin III is unique due to its specific amino acid sequence and its potent effects on natriuresis and diuresis. It is particularly effective in conditions of volume overload and hypertension, making it a valuable compound for therapeutic research .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCBRUDZNRVKGK-GWLSAQFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H165N35O34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2549.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-13-3, 97793-28-7 | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090817133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic factor prohormone (103-126) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097793287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B1591533.png)

![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)